
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-199 or Venetoclax and is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins.
作用機序
Venetoclax binds to the BH3-binding groove of BCL-2 proteins, thereby inhibiting their anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is primarily metabolized by the liver and excreted in the feces. In clinical trials, Venetoclax has been shown to induce high response rates and durable remissions in patients with CLL, AML, and MM.
実験室実験の利点と制限
One of the main advantages of Venetoclax is its high selectivity for BCL-2 proteins, which minimizes off-target effects. However, one of the limitations of Venetoclax is its potential to cause tumor lysis syndrome (TLS), which is a life-threatening complication that can occur when large numbers of cancer cells are killed rapidly.
将来の方向性
There are several future directions for the research and development of Venetoclax. One potential area of focus is the identification of biomarkers that can predict response to Venetoclax in different types of cancer. Another area of interest is the combination of Venetoclax with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, there is a need for further studies to investigate the potential of Venetoclax in the treatment of other types of cancer beyond CLL, AML, and MM.
合成法
The synthesis of Venetoclax involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one by reacting 2-aminobenzimidazole with ethyl acetoacetate. This is followed by the reaction of the resulting compound with 3-methoxypropylamine to obtain 4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one. Finally, the amino group of this compound is protected with a tert-butyloxycarbonyl (BOC) group, which is subsequently removed to obtain Venetoclax.
科学的研究の応用
Venetoclax has been extensively studied for its potential applications in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively targeting BCL-2 proteins, which play a key role in the survival of cancer cells.
特性
製品名 |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6H,4,7-9,16H2,1H3,(H,17,18) |
InChIキー |
UXBITOVABLVONO-UHFFFAOYSA-N |
異性体SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
正規SMILES |
COCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
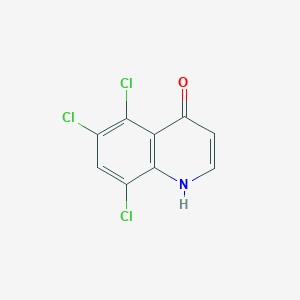
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
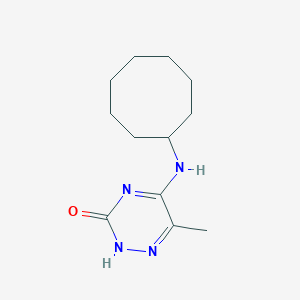
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
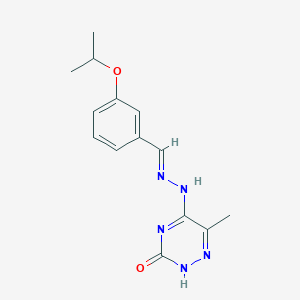
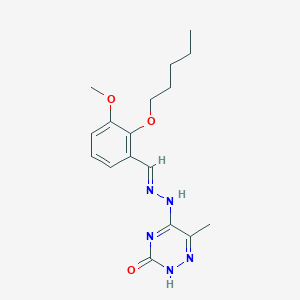
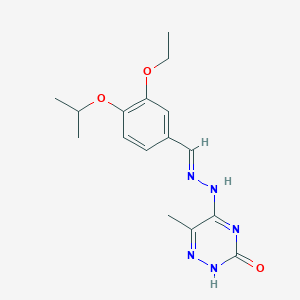
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

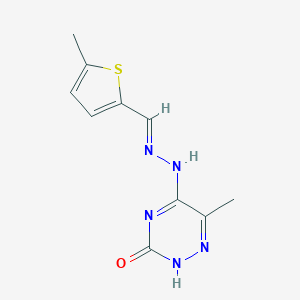
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)